Cas no 1443980-24-2 (N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

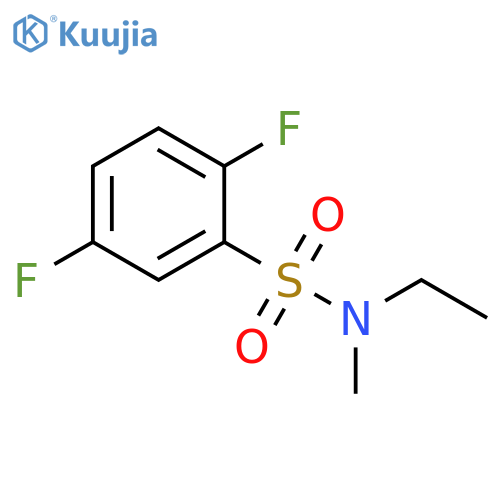

1443980-24-2 structure

商品名:N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

- Benzenesulfonamide, N-ethyl-2,5-difluoro-N-methyl-

-

- インチ: 1S/C9H11F2NO2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3

- InChIKey: CIYQMOAHQVDOIC-UHFFFAOYSA-N

- ほほえんだ: C1(S(N(CC)C)(=O)=O)=CC(F)=CC=C1F

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-130044-0.5g |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 0.5g |

$557.0 | 2023-06-08 | |

| TRC | E927345-100mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 100mg |

$ 275.00 | 2022-06-05 | ||

| 1PlusChem | 1P01A696-250mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 250mg |

$428.00 | 2025-03-04 | |

| 1PlusChem | 1P01A696-500mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 500mg |

$654.00 | 2025-03-04 | |

| Aaron | AR01A6HI-500mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 500mg |

$791.00 | 2025-02-09 | |

| A2B Chem LLC | AV53482-100mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 100mg |

$297.00 | 2024-04-20 | |

| Enamine | EN300-130044-100mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95.0% | 100mg |

$248.0 | 2023-09-30 | |

| Aaron | AR01A6HI-100mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 100mg |

$366.00 | 2025-02-09 | |

| Aaron | AR01A6HI-250mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 95% | 250mg |

$511.00 | 2025-02-09 | |

| TRC | E927345-10mg |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide |

1443980-24-2 | 10mg |

$ 50.00 | 2022-06-05 |

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1443980-24-2 (N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量